molecular formula C18H17N3O3 B7774427 2-(4-ethylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

2-(4-ethylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No.: B7774427
M. Wt: 323.3 g/mol
InChI Key: IROTVOXDKXSGIL-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(4-ethylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis and as a reagent in various chemical reactions .

Preparation Methods

Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamation: It can convert amines into carbamates.

    Ureation: It can convert amines into ureas.

    Esterification: It can convert alcohols into esters.

Common reagents and conditions used in these reactions include the use of amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is used for the coupling of amino acids to form peptides.

    Organic Synthesis: It is employed as a reagent in various organic synthesis reactions.

    Drug Development: It is used in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the preparation of advanced materials and polymers.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling agent. It facilitates the formation of amide bonds by reacting with carboxylic acids and amines. The reaction proceeds through the formation of an intermediate imidazolide, which then reacts with the amine to form the desired amide product .

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to act as a coupling agent for the formation of amide bonds. Similar compounds include:

    Phosgene: Used in the synthesis of carbonyldiimidazole.

    Imidazole: A component of carbonyldiimidazole.

    N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis.

Carbonyldiimidazole is preferred over these compounds due to its ease of handling and the avoidance of side reactions that can occur with other coupling agents .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10H,2,11H2,1H3,(H,20,22)(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROTVOXDKXSGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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